molecular formula C14H18O B1614161 Cyclopentyl 2,6-dimethylphenyl ketone CAS No. 898791-52-1

Cyclopentyl 2,6-dimethylphenyl ketone

Cat. No.: B1614161
CAS No.: 898791-52-1
M. Wt: 202.29 g/mol
InChI Key: UXXVCUNAMBGRMQ-UHFFFAOYSA-N
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Description

Cyclopentyl 2,6-dimethylphenyl ketone is a compound belonging to the family of aryl ketones It is characterized by the presence of a cyclopentyl group attached to a 2,6-dimethylphenyl ketone structure

Scientific Research Applications

Cyclopentyl 2,6-dimethylphenyl ketone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cyclopentyl 2,6-dimethylphenyl ketone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclopentyl benzene with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize environmental impact and ensure sustainable production practices.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 2,6-dimethylphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of cyclopentyl 2,6-dimethylphenyl alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products:

Mechanism of Action

The mechanism by which Cyclopentyl 2,6-dimethylphenyl ketone exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the ketone group undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, the ketone group accepts electrons, resulting in the formation of alcohols. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed.

Comparison with Similar Compounds

Cyclopentyl 2,6-dimethylphenyl ketone can be compared with other similar compounds, such as:

    Cyclopentyl phenyl ketone: Lacks the 2,6-dimethyl substituents, resulting in different chemical properties and reactivity.

    2,6-Dimethylphenyl ketone: Lacks the cyclopentyl group, leading to variations in its chemical behavior and applications.

    Cyclopentyl 4-methylphenyl ketone:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and make it suitable for a variety of scientific research applications.

Properties

IUPAC Name

cyclopentyl-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-6-5-7-11(2)13(10)14(15)12-8-3-4-9-12/h5-7,12H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXVCUNAMBGRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642566
Record name Cyclopentyl(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-52-1
Record name Cyclopentyl(2,6-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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